molecular formula C12H14N2O B12999899 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol

2-(1-Isopropyl-1H-pyrazol-4-yl)phenol

Cat. No.: B12999899
M. Wt: 202.25 g/mol
InChI Key: VCZKEDVHNCBNFZ-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-pyrazol-4-yl)phenol is a chemical compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-isopropyl-1H-pyrazol-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol typically involves the condensation of pyrazole derivatives with phenolic compounds. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Isopropyl-1H-pyrazol-4-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isopropyl-1H-pyrazol-4-yl)phenol is unique due to its combination of a phenolic hydroxyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3

InChI Key

VCZKEDVHNCBNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=CC=C2O

Origin of Product

United States

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